Lipophilicity Advantage vs. 1-Phenyl Analogue
The 2‑chlorophenyl substituent raises the computed LogP by approximately 0.24 log units relative to the unsubstituted 1‑phenyl analogue, reflecting a roughly 1.74‑fold increase in octanol‑water partition coefficient [1]. This difference is accompanied by a slight decrease in TPSA (63.57 Ų vs. 63.83 Ų) and a molecular weight increase of 34.44 g mol⁻¹, consistent with the introduction of one chlorine atom.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.76 (CAS 1006597-09-6) |
| Comparator Or Baseline | 1‑Phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑ol: LogP = 1.52 (CAS 21314-17-0) |
| Quantified Difference | ΔLogP ≈ +0.24 (≈1.74‑fold higher lipophilicity) |
| Conditions | Computed using standard XLogP3 algorithm; reported by ChemSrc and Molbase databases |
Why This Matters
Even modest lipophilicity increases of 0.2‑0.3 log units can significantly improve passive membrane permeability and CNS penetration potential, making the 2‑chlorophenyl derivative a more suitable starting point for neurological or intracellular‑target programmes than the 1‑phenyl analogue.
- [1] Molbase. CAS 21314-17-0: LogP = 1.52110, PSA = 63.83 Ų. https://mip.molbase.cn View Source
